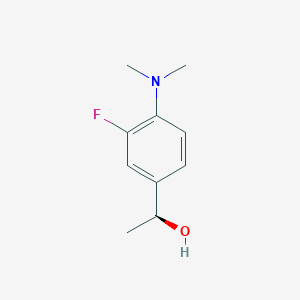
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of a dimethylamino group, a fluorine atom, and a hydroxyl group attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Dimethylamino)-3-fluorobenzaldehyde and a chiral reducing agent.
Reduction Reaction: The key step involves the reduction of the aldehyde group to an alcohol using a chiral reducing agent. This step is crucial for obtaining the desired stereochemistry.
Purification: The product is then purified using techniques such as column chromatography to isolate the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors to achieve the desired conversion.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification: Employing automated purification systems to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The dimethylamino group and fluorine atom play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
4-(Dimethylamino)-3-fluorobenzyl alcohol: A structurally similar compound lacking the chiral center.
4-(Dimethylamino)-3-fluorophenylmethanol: Another related compound with a different substitution pattern.
Uniqueness
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
(1S)-1-[4-(dimethylamino)-3-fluorophenyl]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-7,13H,1-3H3/t7-/m0/s1 |
Clé InChI |
PSLIVMZHOVUYSD-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)N(C)C)F)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)N(C)C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



aminehydrochloride](/img/structure/B13597053.png)


![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)









